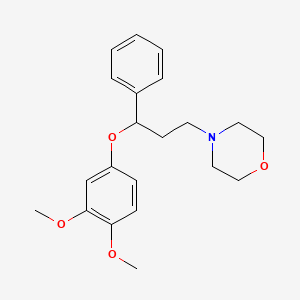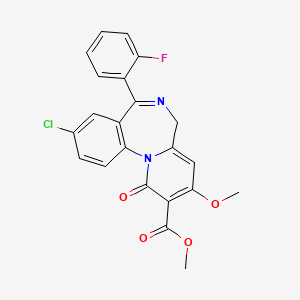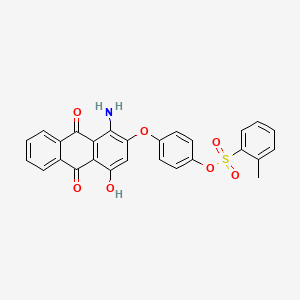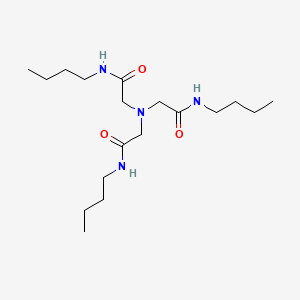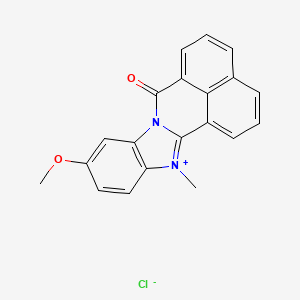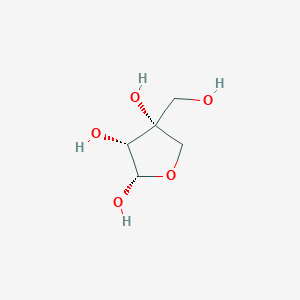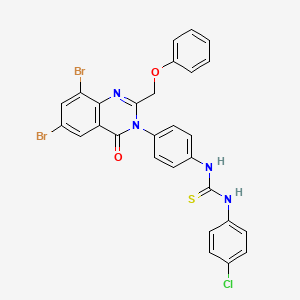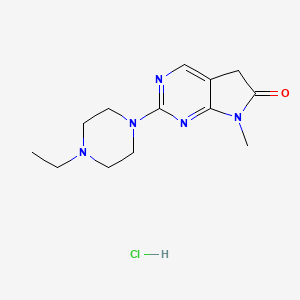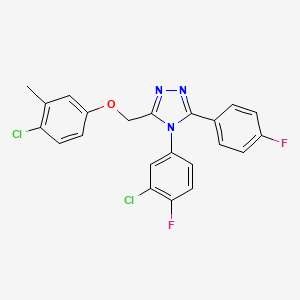
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)- is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this compound, a possible synthetic route could involve:
Starting Materials: Appropriate halogenated anilines and phenols.
Cyclization: Formation of the triazole ring through cyclization reactions, often using reagents like hydrazine or its derivatives.
Substitution Reactions: Introduction of the halogenated phenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes, optimized for yield and purity. Key steps include:
Bulk Synthesis: Large-scale reactions in reactors with precise temperature and pressure control.
Purification: Techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Halogenated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Antimicrobial Agents: Many triazole derivatives exhibit antimicrobial properties.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Medicine
Pharmaceuticals: Used in the development of drugs for various diseases, including antifungal and anticancer agents.
Industry
Agriculture: Potential use as agrochemicals.
Polymers: Used in the production of specialized polymers.
作用機序
The mechanism of action of 4H-1,2,4-Triazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogenated phenyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound with a simpler structure.
3,5-Diphenyl-1,2,4-Triazole: Another derivative with different phenyl substitutions.
Uniqueness
The unique combination of halogenated phenyl groups in 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)- imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
特性
CAS番号 |
141079-19-8 |
|---|---|
分子式 |
C22H15Cl2F2N3O |
分子量 |
446.3 g/mol |
IUPAC名 |
4-(3-chloro-4-fluorophenyl)-3-[(4-chloro-3-methylphenoxy)methyl]-5-(4-fluorophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H15Cl2F2N3O/c1-13-10-17(7-8-18(13)23)30-12-21-27-28-22(14-2-4-15(25)5-3-14)29(21)16-6-9-20(26)19(24)11-16/h2-11H,12H2,1H3 |
InChIキー |
FJQBBZKCDUPRMI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCC2=NN=C(N2C3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


